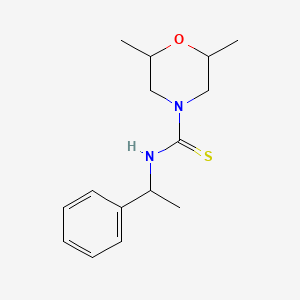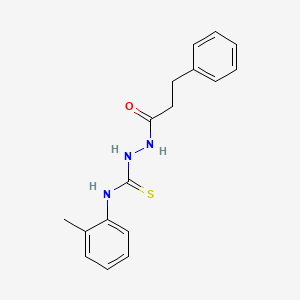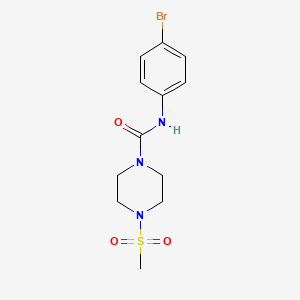
2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide
Descripción general
Descripción
Synthesis AnalysisThe synthesis of related compounds often involves the condensation of specific benzene derivatives with morpholine under controlled conditions, leading to the formation of complex structures such as indazoles, which share some synthetic pathways with our compound of interest (Lu et al., 2017). These procedures highlight the versatility and reactivity of morpholine-containing compounds, providing insights into potential synthetic routes for "2,6-dimethyl-N-(1-phenylethyl)-4-morpholinecarbothioamide."
Molecular Structure AnalysisMolecular structure analysis of similar compounds is crucial for understanding their chemical behavior and potential applications. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined, showcasing the specific spatial arrangement and confirming the compound's monoclinic system (Lu et al., 2017). Such analysis is fundamental in predicting the reactivity and interactions of "this compound."
Chemical Reactions and Properties
The reactivity and chemical properties of compounds containing morpholine and thiocarbothioamide groups involve interactions and transformations that are crucial for their potential applications. While specific reactions of "this compound" are not directly reported, related research indicates a range of possible chemical behaviors, including cycloaddition reactions and interactions with metal ions, which could be relevant for understanding its chemical reactions and properties (Boyd et al., 1976).
Physical Properties Analysis
The physical properties of compounds similar to "this compound" can be inferred from related research. Studies on compounds with morpholine groups have highlighted their solubility, crystal structures, and thermal stability, providing a basis for understanding the physical characteristics that "this compound" might exhibit (Kilic et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Morpholine derivatives are pivotal in the synthesis of various biologically active compounds. For example, copper(I) iodide-catalyzed synthesis processes involve morpholine to produce selective estrogen receptor modulators and their analogs, indicating the role of such compounds in medicinal chemistry synthesis routes (Petrov, Popova, & Androsov, 2015).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, highlighting the antimicrobial potential of morpholine derivatives. These compounds demonstrate significant in vitro activity against Candida and Aspergillus species, offering insights into developing new antimicrobial agents (Bardiot et al., 2015).
DNA Interaction
Morpholine and its derivatives have been studied for their DNA-binding capabilities, which is crucial for understanding their role in chemotherapy and as potential antitumor agents. For instance, platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including morpholine derivatives, have shown varied cytotoxicities against cancer cell lines, indicating their potential in cancer therapy (Brodie, Collins, & Aldrich-Wright, 2004).
Material Science
In material science, morpholine derivatives have been explored for their utility in creating novel materials. For example, vic-dioxime ligands containing the morpholine group have been synthesized and used to form metal complexes, which were studied for their electrochemical properties, indicating applications in materials chemistry and possibly in electronic devices (Kilic et al., 2006).
Propiedades
IUPAC Name |
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-9-17(10-12(2)18-11)15(19)16-13(3)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWMGBVSPXNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)


![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)


![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)